N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide
Description
N-(5-azaspiro[35]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide is a complex organic compound featuring a spirocyclic structure
Properties
IUPAC Name |
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-12-8-10(2-6-15-12)13(19)17-11-3-7-16-14(9-11)4-1-5-14/h2,6,8,11,16H,1,3-5,7,9H2,(H,15,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNJSBCADXFDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCN2)NC(=O)C3=CC(=O)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, which can be achieved through the reaction of a suitable amine with a cyclic ketone under acidic conditions. The resulting intermediate is then coupled with a pyridine derivative to form the final product. Reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure is of particular interest due to its potential interactions with biological targets, which could lead to the development of new drugs or therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of this compound may exhibit activity against certain diseases, making it a promising candidate for drug development .
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials. Its unique chemical properties make it suitable for applications in areas such as polymer science and nanotechnology .
Mechanism of Action
The mechanism of action of N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The spirocyclic structure of the compound allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic amides and pyridine derivatives, such as:
- N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides
- 2-oxa-7-azaspiro[3.5]nonane
- N-(5-azaspiro[3.5]nonan-8-yl)pentanamide hydrochloride
Uniqueness
What sets N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide apart is its specific combination of a spirocyclic core with a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
